molecular formula C15H16F3N3O2 B2489590 N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine CAS No. 1093747-59-1

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine

Cat. No.: B2489590
CAS No.: 1093747-59-1
M. Wt: 327.307
InChI Key: UOAPBVAOUIPKES-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position of the quinazoline ring using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions.

    Coupling with Isoleucine: The final step involves coupling the 2-(trifluoromethyl)-4-quinazoline derivative with isoleucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine is unique due to the presence of the isoleucine moiety, which may enhance its biological activity and specificity compared to other quinazoline derivatives. The combination of the trifluoromethyl group and the isoleucine residue provides a distinct chemical structure that can interact with a variety of molecular targets.

Properties

IUPAC Name

3-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-3-8(2)11(13(22)23)20-12-9-6-4-5-7-10(9)19-14(21-12)15(16,17)18/h4-8,11H,3H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPBVAOUIPKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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